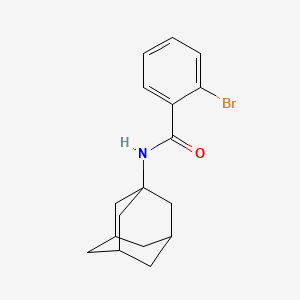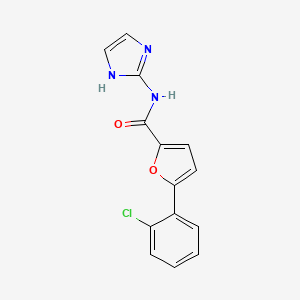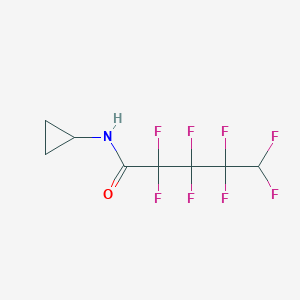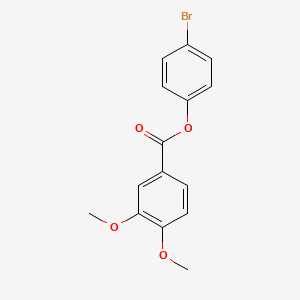
N-(Adamantan-1-YL)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Adamantan-1-YL)-2-bromobenzamide est un composé qui présente un groupe adamantane lié à une structure de 2-bromobenzamide. L'adamantane est un hydrocarbure diamantoïde connu pour sa stabilité et sa structure tridimensionnelle unique, qui confère une rigidité et un encombrement importants à la molécule. La présence de l'atome de brome sur le cycle benzamide renforce encore la réactivité du composé et son potentiel pour diverses transformations chimiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-(Adamantan-1-YL)-2-bromobenzamide implique généralement la réaction de la 1-adamantylamine avec le chlorure de 2-bromobenzoyle. Cette réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser le sous-produit acide chlorhydrique. La réaction se déroule comme suit :
- Dissoudre la 1-adamantylamine dans un solvant approprié tel que le dichlorométhane.
- Ajouter de la triéthylamine à la solution pour agir comme une base.
- Ajouter lentement du chlorure de 2-bromobenzoyle au mélange réactionnel tout en maintenant une basse température (0-5 °C) pour contrôler la réaction exothermique.
- Agiter le mélange réactionnel à température ambiante pendant plusieurs heures pour assurer une réaction complète.
- Purifier le produit par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, peut encore améliorer la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
N-(Adamantan-1-YL)-2-bromobenzamide subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de brome sur le cycle benzamide peut être remplacé par des nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Le groupe adamantane peut subir une oxydation pour former des dérivés d'adamantanone.
Réduction : Le groupe carbonyle dans le benzamide peut être réduit pour former des dérivés d'amine.
Réactifs et conditions courantes
Substitution nucléophile : Réactifs tels que l'azoture de sodium, le thiolate de potassium ou l'alcoolate dans des solvants aprotiques polaires (par exemple, DMF, DMSO) à des températures élevées.
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Principaux produits
Substitution nucléophile : Formation de N-(Adamantan-1-YL)-2-benzamides substitués.
Oxydation : Formation de dérivés d'adamantanone.
Réduction : Formation de N-(Adamantan-1-YL)-2-aminobenzamide.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.
Biologie : Enquête sur son potentiel en tant que sonde moléculaire dans l'étude des systèmes biologiques en raison de sa structure et de sa réactivité uniques.
Médecine : Exploration de ses applications thérapeutiques potentielles, notamment les activités antivirales et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés dotés de caractéristiques de stabilité et de performance améliorées.
Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Le groupe adamantane peut améliorer la capacité du composé à traverser les membranes cellulaires et à atteindre les cibles intracellulaires, tandis que la structure du bromobenzamide peut faciliter la liaison à des protéines ou des acides nucléiques spécifiques.
Applications De Recherche Scientifique
N-(Adamantan-1-YL)-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance characteristics.
Mécanisme D'action
The mechanism of action of N-(Adamantan-1-YL)-2-bromobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the bromobenzamide structure can facilitate binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(Adamantan-1-YL)-4-bromobenzamide : Structure similaire mais avec l'atome de brome en position para.
N-(Adamantan-1-YL)-2-chlorobenzamide : Structure similaire mais avec un atome de chlore au lieu du brome.
N-(Adamantan-1-YL)-2-iodobenzamide : Structure similaire mais avec un atome d'iode au lieu du brome.
Unicité
N-(Adamantan-1-YL)-2-bromobenzamide est unique en raison du positionnement spécifique de l'atome de brome, qui peut influencer sa réactivité et son interaction avec d'autres molécules. La combinaison du groupe adamantane et de la structure du bromobenzamide offre un équilibre entre la stabilité et la réactivité, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C17H20BrNO |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-bromobenzamide |
InChI |
InChI=1S/C17H20BrNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Clé InChI |
QMQVFQOSMBYLSZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10978724.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine](/img/structure/B10978731.png)




![1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B10978761.png)

![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B10978772.png)
![N-[3-carbamoyl-4-(4-ethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10978779.png)



